4-Bromo-2,6-difluoroaniline

Overview

Description

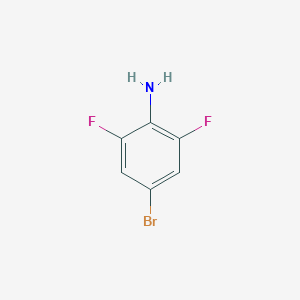

4-Bromo-2,6-difluoroaniline (CAS 67567-26-4) is a tri-halogenated aniline derivative featuring a bromine atom at the para-position and two fluorine atoms at the ortho-positions. Its molecular formula is C₆H₄BrF₂N, with a molecular weight of 208.01 g/mol and a melting point of 63–68°C (variations depend on purity and measurement methods) . This compound is a versatile building block in organic synthesis due to its distinct substituents:

- Bromine: Enables Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for molecular expansion .

- Fluorine: Modulates electronic properties (e.g., lowering HOMO-LUMO gaps) and facilitates nucleophilic aromatic substitution .

- Amine: Serves as a nucleophile or undergoes oxidation to form azo compounds .

Key applications include synthesizing photoresponsive metallosupramolecular assemblies , hole-transport materials for perovskite solar cells and OLEDs , and intermediates for kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-difluoroaniline can be synthesized through several methods. One common method involves the bromination of 2,6-difluoroaniline using a bromine reagent. The reaction typically involves acetyl-based protection, bromination, and deprotection steps . Another method involves the direct bromination of 2,6-difluoroaniline using bromine in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of environmentally friendly reagents and optimized reaction conditions to achieve high yields and minimize waste. For example, using hydrobromic acid as a bromine source can replace elemental bromine, making the process safer and more efficient .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-difluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form larger molecules.

Oxidation Reactions: The amine group can be oxidized to form amine oxides, which are useful intermediates in the synthesis of azo compounds.

Nucleophilic Aromatic Substitution:

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: Such as amines or thiols for nucleophilic aromatic substitution.

Major Products:

Coupling Products: Larger aromatic compounds.

Azo Compounds: Formed through oxidation reactions.

Substituted Aromatics: Resulting from nucleophilic aromatic substitution.

Scientific Research Applications

4-Bromo-2,6-difluoroaniline is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules, such as azo dyes and macromolecules.

Biology: In the development of fluorescent probes for biological imaging.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of materials for organic light-emitting diodes (OLEDs) and solar cells.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-difluoroaniline involves its functional groups participating in various chemical reactions. The bromine atom allows for palladium-catalyzed coupling reactions, while the amine group can act as a nucleophile or be oxidized to form amine oxides . The fluorine atoms adjust the energy levels of molecular orbitals, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Below is a detailed comparison of 4-bromo-2,6-difluoroaniline with structurally related halogenated anilines, focusing on substituent effects, reactivity, and applications.

Structural and Physicochemical Properties

Key Observations :

- Halogen Position : Bromine at the para position (vs. meta in 2-bromo-4,6-difluoroaniline) directs cross-coupling reactions to specific sites .

- Halogen Type : Fluorine’s strong electron-withdrawing effect enhances electrophilic substitution rates compared to chlorine .

- Thermal Stability : Higher melting points in dichloro derivatives (e.g., 4-bromo-2,6-dichloroaniline) suggest stronger intermolecular forces due to Cl’s polarizability .

Cross-Coupling Reactions

- This compound : Efficient in Suzuki-Miyaura reactions (e.g., with pyridyl boronic esters) to generate photoresponsive azobenzene ligands . Yields range from 53% (for complex ligands) to 65% (simpler derivatives) .

- 2-Bromo-4,6-difluoroaniline: Limited reports on cross-coupling, likely due to steric hindrance from meta-bromine .

- 4-Bromo-2,6-dichloroaniline : Lower reactivity in Pd-catalyzed reactions compared to fluoro analogs, attributed to Cl’s weaker electronegativity .

Nucleophilic Substitution

- Fluorine vs. Chlorine : Fluorine in this compound undergoes nucleophilic aromatic substitution (e.g., with alkoxides) more readily than chlorine, due to smaller atomic size and better leaving-group ability .

Research Findings and Case Studies

- Photoresponsive Materials : this compound-derived azobenzenes exhibit reversible cis-to-trans isomerization under visible light, enabling dynamic control of metallosupramolecular structures .

- Drug Development : In kinase inhibitor synthesis, this compound’s bromine enables late-stage diversification via cross-coupling, improving pharmacokinetic profiles .

- Electron-Deficient Systems : Fluorine substitution lowers LUMO energy levels, enhancing charge transport in OLEDs .

Biological Activity

4-Bromo-2,6-difluoroaniline (CAS Number: 67567-26-4) is an organic compound classified as an aniline derivative. It features a bromine atom at the para-position and two fluorine atoms at the ortho-positions on the benzene ring, giving it a molecular formula of C₆H₄BrF₂N and a molecular weight of 208.01 g/mol. This compound has garnered attention in various fields due to its unique chemical properties and potential biological activities.

The compound appears as a white crystalline solid and exhibits versatile chemical reactivity due to its multiple substituents. Its structure allows for participation in palladium-catalyzed coupling reactions, making it a significant precursor for synthesizing complex organic compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrF₂N |

| Molecular Weight | 208.01 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 63 – 65 °C |

Biological Activity

Research has indicated that halogenated anilines, including this compound, exhibit notable biological activity. This compound has been studied for its potential role as an inhibitor of tyrosine kinases, particularly in relation to cancer therapies targeting epidermal growth factor receptors (EGFR) and HER-2. The structure-activity relationship (SAR) of such compounds suggests that specific substituents can enhance their inhibitory effects on these critical receptors involved in tumor growth and proliferation.

The biological mechanism of action for this compound is primarily linked to its ability to interact with enzymes through competitive inhibition mechanisms. This interaction is crucial for developing targeted cancer therapies that exploit these pathways. For instance, derivatives of this compound have shown promise in inhibiting VEGF receptor tyrosine kinases, which are vital in angiogenesis and tumor growth.

Case Studies

- Inhibition of EGFR : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against EGFR, which is often overexpressed in various cancers. The study highlighted the importance of fluorine substitution in enhancing binding affinity to the receptor.

- Nephrotoxicity Assessment : Another investigation focused on the nephrotoxic effects associated with exposure to halogenated anilines. It was found that certain concentrations of this compound could induce nephrotoxicity in animal models, raising concerns about its safety profile in medicinal applications.

- Material Science Applications : The compound has also been utilized in synthesizing advanced materials such as hole-transporting materials for perovskite solar cells and OLEDs (organic light-emitting diodes). Its unique electronic properties due to fluorination make it suitable for these applications.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Tyrosine Kinase Inhibition : Research indicates that halogenated anilines can act as effective inhibitors of tyrosine kinases involved in cancer progression.

- Environmental Impact : Investigations into the environmental effects of this compound have raised concerns about its nephrotoxic potential, necessitating further studies on its safety and ecological impact.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Bromo-2,6-difluoroaniline, and how are they optimized for yield and purity?

- Answer : The compound is typically synthesized via bromination of 2,6-difluoroaniline derivatives using bromine or brominating agents (e.g., NBS). Optimization involves controlling reaction temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios. Purification via column chromatography or recrystallization (using ethanol/water) ensures >95% purity, as noted in industrial-grade preparations . Yield improvements are achieved by inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Answer :

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm) due to para-bromo and ortho-fluoro substituents. The NH₂ group shows a broad singlet at δ 4.5–5.0 ppm .

- IR : N-H stretches at ~3400 cm⁻¹; C-Br and C-F stretches at 600–700 cm⁻¹ and 1100–1200 cm⁻¹, respectively .

- Mass Spectrometry : Molecular ion peak at m/z 207.9 (M⁺) with isotopic patterns for bromine (1:1 ratio for M/M+2) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Answer : The compound is classified as Acute Toxicity Category 4 (oral) and Skin/Eye Irritant Category 2. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Spills should be neutralized with sodium bicarbonate and absorbed with inert material. Storage requires airtight containers away from light at 2–8°C .

Advanced Research Questions

Q. How does the electronic influence of bromo and fluoro substituents affect the reactivity of this compound in cross-coupling reactions?

- Answer : The electron-withdrawing fluoro groups deactivate the aromatic ring, directing electrophilic substitution to the para position (relative to Br). Bromine acts as a leaving group in Suzuki-Miyaura couplings, while fluorine stabilizes intermediates via inductive effects. Computational studies (DFT) suggest the C-Br bond dissociation energy is reduced by 15% compared to non-fluorinated analogs, enhancing reactivity in Pd-catalyzed reactions .

Q. What strategies can mitigate competing side reactions when using this compound in multi-step syntheses, such as kinase inhibitor preparation?

- Temperature Control : Slow addition of reagents at –20°C during condensation with N-isopropylacetamide to prevent oligomerization.

- Protection of NH₂ : Temporary Boc protection before Miyaura borylation reduces unwanted C-N coupling.

- Catalyst Screening : Use of PdCl₂(dppf) with SPhos ligand for selective C-Br activation over C-F bonds.

Q. How can researchers resolve contradictions in reported melting points or reaction yields for derivatives of this compound?

- Answer : Discrepancies in melting points (e.g., 63–65°C vs. 68°C) may arise from polymorphism or impurities. Use differential scanning calorimetry (DSC) to identify polymorphic forms. For yield variations, analyze reaction byproducts via HPLC-MS or GC-MS. For example, trace moisture in THF during Grignard reactions can hydrolyze intermediates, reducing yields by up to 20% .

Q. Key Research Findings

- Synthetic Utility : The compound’s Br and F substituents enable regioselective functionalization in drug discovery, particularly for kinase inhibitors like LY2835219 .

- Safety Note : Despite moderate toxicity, its low vapor pressure (0.01 mmHg at 25°C) reduces inhalation risks compared to volatile analogs .

Properties

IUPAC Name |

4-bromo-2,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQSQUAVMNHOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346178 | |

| Record name | 4-Bromo-2,6-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67567-26-4 | |

| Record name | 4-Bromo-2,6-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.